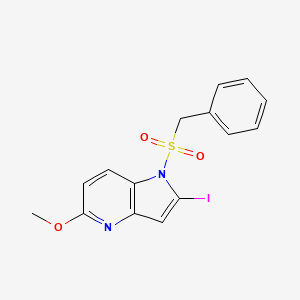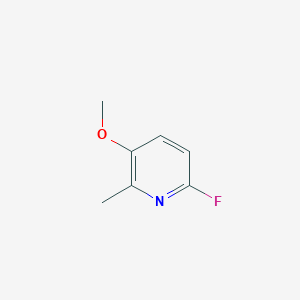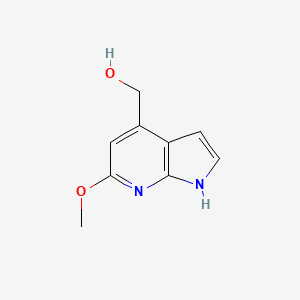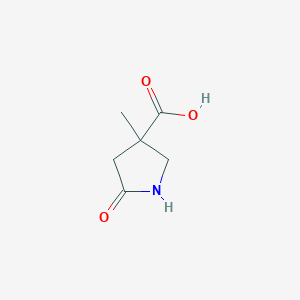
3-Methyl-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 143.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Methyl-5-oxopyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Agents
3-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their potential as antibacterial agents. For example, studies have shown that certain derivatives, such as fluoronaphthyridines, exhibit significant in vitro and in vivo antibacterial activities. A particular compound, BMY 43748, was identified as a promising candidate for therapeutic agents due to its enhanced activity (Bouzard et al., 1992). Additionally, other studies have synthesized novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs with potential antibacterial properties (Devi et al., 2018).
Antioxidant Activity
Some derivatives of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid have shown potent antioxidant activities. A study synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, identifying several as potent antioxidants, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).
Plasticizer Performance
3-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been tested for their performance as plasticizers. A historical study discussed the synthesis of 2-methyl-5-oxopyrrolidine-2-carboxylic esters and their potential use as plasticizers (Takenishi & Simamura, 1954).
Synthesis of Other Compounds
These compounds have been utilized in synthesizing a wide range of other chemical compounds. For example, they have been used in the synthesis of polycyclic systems containing oxadiazole rings, pyrrolopyridines, and various heterocyclic compounds, demonstrating the versatility and broad applicability of 3-methyl-5-oxopyrrolidine-3-carboxylic acid in chemical synthesis (Kharchenko et al., 2008), (Toja et al., 1986).
Chiral Resolving Agents
Enantiomers of 3-methyl-5-oxopyrrolidine-3-carboxylic acid have been studied for their potential as chiral resolving agents, which are important in producing enantiomerically pure compounds in pharmaceuticals and other chemical industries (Piwowarczyk et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAICKDCJOJELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
1508803-85-7 | |
| Record name | 3-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




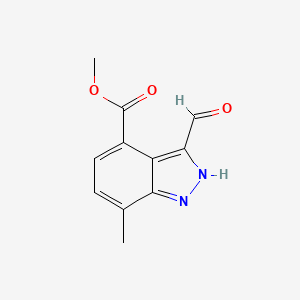
![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)




